molecular formula C20H23N5O5S B2877044 1-{4-CYANO-2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-OXAZOL-5-YL}PIPERIDINE-4-CARBOXAMIDE CAS No. 941267-63-6

1-{4-CYANO-2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-OXAZOL-5-YL}PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B2877044
CAS No.: 941267-63-6
M. Wt: 445.49
InChI Key: LSXVSXDDYLJAGE-UHFFFAOYSA-N
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Description

1-{4-CYANO-2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-OXAZOL-5-YL}PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a cyano group, a morpholinylsulfonylphenyl group, and an oxazole ring, making it a versatile molecule for various applications.

Mechanism of Action

Preparation Methods

The synthesis of 1-{4-CYANO-2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-OXAZOL-5-YL}PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the oxazole ring and the introduction of the morpholinylsulfonylphenyl group. One common synthetic route involves the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the morpholinylsulfonylphenyl group: This step often involves the use of sulfonyl chlorides and morpholine in the presence of a base.

    Final assembly: The cyano group and piperidine-4-carboxamide moiety are introduced through nucleophilic substitution reactions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

1-{4-CYANO-2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-OXAZOL-5-YL}PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the oxazole ring, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{4-CYANO-2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-OXAZOL-5-YL}PIPERIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Comparison with Similar Compounds

1-{4-CYANO-2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-OXAZOL-5-YL}PIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

    2-cyano-2-{[4-(morpholin-4-ylsulfonyl)phenyl]hydrazono}acetamide: This compound shares the morpholinylsulfonylphenyl group but differs in the presence of a hydrazono group instead of the oxazole ring.

    5-(morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-amidines: This compound contains a thiadiazole ring and a sulfonyl group, similar to the morpholinylsulfonylphenyl group in the target compound.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-cyano-2-(4-morpholin-4-ylsulfonylphenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O5S/c21-13-17-20(24-7-5-14(6-8-24)18(22)26)30-19(23-17)15-1-3-16(4-2-15)31(27,28)25-9-11-29-12-10-25/h1-4,14H,5-12H2,(H2,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSXVSXDDYLJAGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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